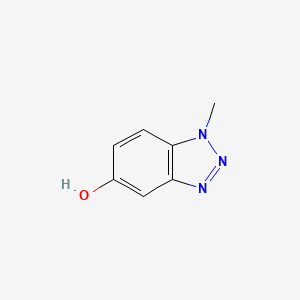

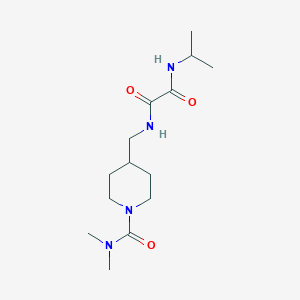

![molecular formula C26H28N2O5 B2921201 1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-19-9](/img/structure/B2921201.png)

1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrole-based compounds are a class of heterocyclic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction between 1,4-diketones and primary amines or ammonia . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of pyrrole derivatives can vary greatly depending on the substituents attached to the pyrrole ring . For example, the presence of electron-withdrawing groups can significantly alter the electronic properties of the molecule .Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, N-substitution, and cycloaddition reactions . The reactivity of these compounds can be tuned by modifying the substituents on the pyrrole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by the nature of the substituents on the pyrrole ring . For example, the presence of electron-withdrawing groups can increase the band gap and lower the energy levels of the molecule .科学的研究の応用

Electron Transport Layer for Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte, which shares structural similarities with the compound due to the electron-deficient nature of its backbone and planar structure, has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells. The introduction of such materials facilitates electron extraction and decreases exciton recombination, significantly improving power conversion efficiency (Hu et al., 2015).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural motifs with the compound of interest, has shown potential in inhibiting glycolic acid oxidase (GAO), an enzyme involved in metabolic pathways. These studies suggest applications in medical research related to metabolic disorders (Rooney et al., 1983).

Heterocyclic Chemistry

The compound's structural framework has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, reactions involving similar structures have led to the creation of dihydrothiophenium derivatives and their subsequent recyclization, showcasing the compound's potential in synthesizing novel organic molecules (Yamagata et al., 1993).

Organic Optoelectronic Materials

Another application involves the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs for use in optoelectronic devices. This research area explores the material's potential in developing new electronic and photonic devices, highlighting the importance of such compounds in advancing technology (Vydzhak & Panchishyn, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-ethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-3-32-19-7-5-18(6-8-19)23-22-24(29)20-16-17(2)4-9-21(20)33-25(22)26(30)28(23)11-10-27-12-14-31-15-13-27/h4-9,16,23H,3,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVCWDMRZFGONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

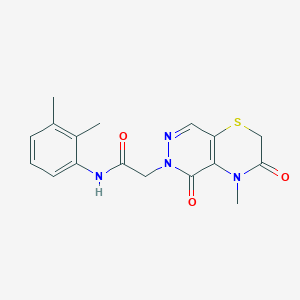

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)

![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)

![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)